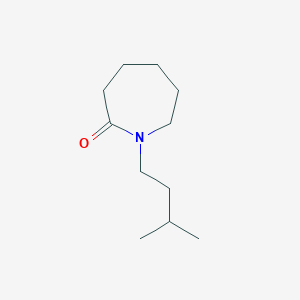
1-(3-Methylbutyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepane family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)azepan-2-one can be synthesized through various methods, including ring-expansion reactions and multicomponent heterocyclization reactions. One common approach involves the ring-expansion of smaller cyclic compounds using reagents such as boron trifluoride etherate (BF3.OEt2) as a Lewis acid promoter . This method allows for the formation of the azepane ring with high selectivity and yield.
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and catalysts to facilitate the ring-expansion reactions. The process is optimized for large-scale production, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The nitrogen atom in the azepane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, amines, and various substituted azepane compounds .
Scientific Research Applications
1-(3-Methylbutyl)azepan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to its diverse biological effects .
Comparison with Similar Compounds
Azepane: A simpler analog with a similar ring structure but without the 3-methylbutyl substituent.
Benzodiazepines: Compounds with a fused benzene ring, exhibiting different pharmacological properties.
Oxazepines: Seven-membered heterocycles containing both oxygen and nitrogen atoms in the ring.
Uniqueness: 1-(3-Methylbutyl)azepan-2-one stands out due to its specific substituent, which imparts unique chemical and biological properties.
Biological Activity
1-(3-Methylbutyl)azepan-2-one, also known by its chemical identifier 59227-87-1, is a cyclic amide that has garnered attention due to its potential biological activities. This compound features a unique side chain configuration (3-methylbutyl), which may influence its pharmacological properties and interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H19N, with a molecular weight of approximately 165.28 g/mol. The structure consists of a seven-membered ring containing a carbonyl group, which is characteristic of lactams. The specific configuration of the side chain may play a critical role in its interaction with biological targets.
Pharmacological Insights
This compound has been studied primarily for its potential effects on various biological receptors and pathways. Notably, compounds with similar structures have been shown to interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) and glutamate, which are crucial for neural signaling.
Case Studies
- Neuropharmacological Studies : Research has indicated that azepan derivatives can exhibit anxiolytic and sedative effects. A study demonstrated that compounds structurally related to this compound displayed significant binding affinity to GABA_A receptors, suggesting potential anxiolytic properties.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated effectiveness against certain bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
- Anticancer Potential : In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound could induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.
Data Tables
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- GABAergic Modulation : By enhancing GABAergic transmission, the compound may reduce neuronal excitability, contributing to its anxiolytic effects.
- Cell Cycle Arrest : In cancer cells, it may interfere with cell cycle progression, leading to increased apoptosis rates.
Properties
CAS No. |
59227-87-1 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(3-methylbutyl)azepan-2-one |
InChI |
InChI=1S/C11H21NO/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
FTHSDTGKBPKDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















